Methyl 3-acetoxyoctanoate

Description

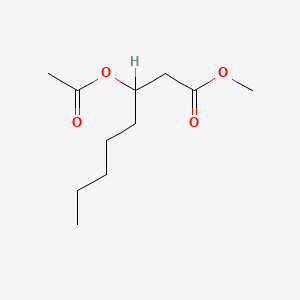

Methyl 3-acetoxyoctanoate (CAS 35234-21-0) is a methyl ester with the molecular formula C₁₁H₂₀O₄ and a molecular weight of 216.27 g/mol. Its structure features an octanoic acid backbone substituted with an acetoxy group (-OAc) at the third carbon position, esterified with methanol. This compound is recognized for its role in flavor and fragrance applications, where it contributes fruity or tropical notes, particularly in pineapple-derived products . Analytical data, including gas chromatography (GC) retention indices, have been documented for quality control in industrial settings .

Properties

CAS No. |

35234-21-0 |

|---|---|

Molecular Formula |

C11H20O4 |

Molecular Weight |

216.27 g/mol |

IUPAC Name |

methyl 3-acetyloxyoctanoate |

InChI |

InChI=1S/C11H20O4/c1-4-5-6-7-10(15-9(2)12)8-11(13)14-3/h10H,4-8H2,1-3H3 |

InChI Key |

HGSORJXMRKICEG-UHFFFAOYSA-N |

SMILES |

CCCCCC(CC(=O)OC)OC(=O)C |

Canonical SMILES |

CCCCCC(CC(=O)OC)OC(=O)C |

density |

0.934-0.994 |

Other CAS No. |

35234-21-0 |

physical_description |

Clear colourless to yellow liquid; Sweet wine-like aroma with fruity green notes |

solubility |

Soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following compounds share structural similarities with methyl 3-acetoxyoctanoate, differing in chain length, ester groups, or substituents:

Key Differences in Physical and Chemical Properties

Solubility and Polarity: this compound’s acetoxy group enhances its lipophilicity compared to its hydroxyl analogue, methyl 3-hydroxyoctanoate, which is soluble in polar solvents like ethanol and chloroform .

Chromatographic Behavior: In GC analyses, this compound demonstrates distinct retention times depending on column polarity. For example:

- Non-polar columns: Retention index (RI) of 2115.83 .

- Polar columns : RI varies with temperature gradients .

Thermal Stability: Methyl acetoacetate requires storage at cool temperatures to prevent degradation , whereas this compound’s longer alkyl chain may confer greater thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.